REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:28]=[C:27]([Br:29])[CH:26]=[CH:25][C:3]=1[CH2:4]N1C2C(=CC=C(C(F)(F)F)C=2)C2(C(=O)NC(=O)N2)C1=O.ClC1C=C([Br:53])C=CC=1C[N:34]1[C:42]2[C:37](=[CH:38][CH:39]=[C:40]([C:43]([F:46])([F:45])[F:44])[CH:41]=2)[C:36](=[O:47])[C:35]1=[O:48]>>[Cl:1][C:2]1[CH:28]=[C:27]([Br:29])[CH:26]=[CH:25][C:3]=1[CH2:4][Br:53].[F:46][C:43]([F:44])([F:45])[C:40]1[CH:41]=[C:42]2[C:37]([C:36](=[O:47])[C:35](=[O:48])[NH:34]2)=[CH:38][CH:39]=1
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Name
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1'-(2-chloro-4-bromobenzyl)-6'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(CN2C(C3(C4=CC=C(C=C24)C(F)(F)F)NC(NC3=O)=O)=O)C=CC(=C1)Br
|
Name
|
1-(2-chloro-4-bromobenzyl)-6-trifluoromethylindoline-2,3-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(CN2C(C(C3=CC=C(C=C23)C(F)(F)F)=O)=O)C=CC(=C1)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CBr)C=CC(=C1)Br
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C2C(C(NC2=C1)=O)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |